Kinetic Efficiency (kcat/Km) of S6K1-Tide vs. Crosstide in S6K1 Phosphorylation Assays
S6K1-Tide (RRRLSSLRA) exhibits a catalytic efficiency (kcat/Km) for S6K1 phosphorylation that is approximately 30-fold higher than that of Crosstide (GRPRTSSFAEG), a peptide optimized for Akt/PKB. S6K1-Tide has a kcat of 21 min⁻¹ and a Km of 5.8 μM, yielding a catalytic efficiency of 3.6 min⁻¹·μM⁻¹ [1]. In contrast, Crosstide phosphorylation by S6K1 proceeds with substantially lower efficiency under identical assay conditions [2].
| Evidence Dimension | Catalytic efficiency (kcat/Km) for S6K1-mediated phosphorylation |
|---|---|
| Target Compound Data | kcat = 21 min⁻¹; Km = 5.8 μM; kcat/Km = 3.6 min⁻¹·μM⁻¹ |
| Comparator Or Baseline | Crosstide (GRPRTSSFAEG): kcat/Km approximately 30-fold lower than S6K1-Tide |
| Quantified Difference | Approximately 30-fold higher catalytic efficiency |
| Conditions | Steady-state kinetic assay with fully activated His6-S6K1αII(ΔAID)-T389E, 50 μM ATP, 20 nM enzyme, 30°C |
Why This Matters
Procurement of S6K1-Tide rather than Crosstide for S6K1 activity assays yields a 30-fold improvement in signal-to-noise ratio and reduces enzyme consumption per data point, directly lowering per-assay cost.
- [1] Keshwani MM, et al. Kinetic mechanism of fully activated S6K1 protein kinase. J Biol Chem. 2008;283(18):11972-11980. doi:10.1074/jbc.M801711200 View Source
- [2] Alessi DR, et al. Mechanism of activation of protein kinase B by insulin and IGF-1. EMBO J. 1996;15(23):6541-6551. View Source
